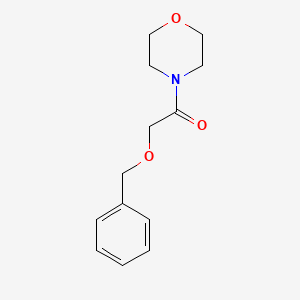

N-(Benzyloxyacetyl)morpholine

Description

N-(Benzyloxyacetyl)morpholine is a morpholine derivative featuring a benzyloxyacetyl group attached to the morpholine ring. This compound is synthesized through nucleophilic substitution reactions, typically involving chloroacetyl intermediates. For example, N-[4-(chloroacetyl)aminobenzenesulphonyl]morpholine (IV) is prepared by reacting N-(4-aminobenzenesulphonyl)morpholine (III) with chloroacetyl chloride. Subsequent substitution of the chlorine atom with a benzyloxy group yields N-[4-(benzyloxyacetyl)aminobenzenesulphonyl]morpholine (derivatives XVI–XXI in ). Key structural features include:

- A morpholine ring (six-membered with one oxygen and one nitrogen atom).

- A sulfonamide linker connecting the benzyloxyacetyl group to the aromatic ring.

- A benzyloxy moiety, which enhances lipophilicity compared to smaller alkoxy groups.

The compound’s IR spectra show strong C-O-C vibrations at ~1257 and 1065 cm⁻¹, while its ¹H-NMR signals for the benzyloxy group appear at δ ~3.76 ppm. These spectral features confirm successful substitution and structural integrity.

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

1-morpholin-4-yl-2-phenylmethoxyethanone |

InChI |

InChI=1S/C13H17NO3/c15-13(14-6-8-16-9-7-14)11-17-10-12-4-2-1-3-5-12/h1-5H,6-11H2 |

InChI Key |

UYNFOONGSKJKFW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)COCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

Key Observations :

- This compound is distinguished by its sulfonamide linker and benzyloxyacetyl group, which enhance steric bulk and lipophilicity compared to simpler alkoxy derivatives (e.g., ethoxycarbonyl in Prodrug 2).

- Unlike triazine-based morpholine derivatives (), it lacks a heteroaromatic triazine core, reducing electron-withdrawing effects and altering reactivity in nucleophilic substitutions.

Key Observations :

- The benzyloxyacetyl derivative’s synthesis relies on displacing chlorine in IV with a benzyloxy group, a reaction facilitated by sodium alkoxides. In contrast, triazine derivatives () face challenges in substituting the third chlorine due to electron-donating morpholine groups reducing the triazine ring’s electrophilicity.

Physicochemical Properties

Key Observations :

- The benzyloxy group in This compound increases LogP compared to ethoxycarbonyl derivatives, suggesting greater membrane permeability.

- Triazine-morpholine hybrids exhibit higher molecular weights but similar LogP ranges due to balanced lipophilic/hydrophilic groups.

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.